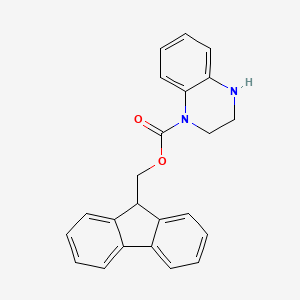

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Description

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a fluorinated heterocyclic compound featuring a tetrahydroquinoxaline backbone modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. For instance, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS 1339667-82-1) has a molecular formula of C25H21NO4, a molar mass of 399.44 g/mol, and predicted physicochemical properties such as a density of 1.323 g/cm³, boiling point of 624.0±54.0 °C, and pKa of 4.15±0.20 . The Fmoc group is widely employed in peptide synthesis and solid-phase chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-23(25-14-13-24-21-11-5-6-12-22(21)25)27-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,24H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNBLSLIYIFDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multiple steps:

Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be synthesized by reacting fluorenylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form fluorenylmethyl chloride.

Coupling with Tetrahydroquinoxaline: The fluorenylmethyl chloride is then reacted with 1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid in the presence of a base, such as triethylamine, to form the desired ester linkage.

Chemical Reactions Analysis

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux conditions, and the use of catalysts or bases as needed.

Scientific Research Applications

Organic Synthesis

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate serves as a versatile building block in organic synthesis. It is particularly valuable in the development of novel heterocyclic compounds due to its unique structural features that facilitate various chemical transformations.

Key Reactions :

- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide to yield quinoxaline derivatives.

- Reduction : Reduction reactions using lithium aluminum hydride can produce reduced quinoxaline derivatives.

- Nucleophilic Substitution : The fluorenylmethyl group can undergo nucleophilic substitution reactions with amines or thiols.

Biological Studies

The compound's structural similarity to biologically active molecules makes it an attractive candidate for studying enzyme inhibitors and receptor ligands. Its applications in biology include:

- Enzyme Inhibition Studies : The compound can be utilized to explore its potential as an enzyme inhibitor, providing insights into mechanisms of action for various biological targets.

- Receptor Ligand Research : Its ability to interact with specific molecular targets makes it suitable for investigating receptor-ligand interactions, which are critical in drug development.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness and versatility:

- Antimicrobial Activity : Research has demonstrated that derivatives of tetrahydroquinoxaline exhibit antimicrobial properties against various pathogens. The presence of specific functional groups enhances their activity against bacteria and fungi .

- Antitumor Potential : Investigations into related compounds have suggested potential antitumor activity, indicating that modifications to the tetrahydroquinoxaline structure could lead to novel anticancer agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for novel heterocyclic compounds; versatile chemical transformations |

| Enzyme Inhibition | Potential enzyme inhibitors; studied for mechanism insights |

| Receptor Ligands | Investigation of receptor interactions; relevant in drug development |

| Antimicrobial Activity | Effective against bacteria and fungi; promising for therapeutic applications |

| Antitumor Potential | Modifications may lead to new anticancer agents |

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxaline moiety could interact with polar or charged regions of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ in substitution patterns, stereochemistry, and functional groups, leading to distinct physicochemical and application-specific properties. Below is a comparative analysis of key derivatives:

Note: Molecular weight inferred from structurally similar compounds in and .

Biological Activity

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound characterized by its unique structural features that combine a fluorenyl moiety with a tetrahydroquinoxaline framework. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O2, with a molecular weight of 356.43 g/mol. The structure comprises a fluorenyl group that enhances hydrophobic interactions and a tetrahydroquinoxaline ring that may facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H20N2O2 |

| Molecular Weight | 356.43 g/mol |

| CAS Number | 928118-17-6 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorenyl group may enhance binding to hydrophobic pockets within these targets, while the tetrahydroquinoxaline moiety could interact with polar or charged regions. However, detailed mechanisms remain to be fully elucidated.

Enzyme Inhibition

The compound's structural characteristics suggest potential use as an enzyme inhibitor. Its similarity to known enzyme inhibitors allows for exploration in drug design targeting various biological pathways. For example, preliminary studies indicate that compounds derived from this scaffold can inhibit specific enzymes involved in cancer progression .

Study on Breast Cancer Cell Lines

In a study assessing the effects of related compounds on MDA-MB-231 cells, researchers found that treatment led to a 40% reduction in cell proliferation at certain concentrations. This suggests that derivatives of this compound could similarly impact cancer cell viability through mechanisms such as cell cycle arrest .

Cytotoxicity Evaluation

Another investigation into the cytotoxic effects of fluorenone derivatives revealed selective cytotoxicity against various cancer cell lines. While not directly testing the tetrahydroquinoxaline derivative, the findings support the hypothesis that structurally related compounds may exhibit similar properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Functional group protection : The 9H-fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect reactive sites, as seen in analogous Fmoc-protected amino acid derivatives .

- Oxidation and coupling : Refluxing with oxidizing agents (e.g., potassium dichromate) and coupling reagents (e.g., carbodiimides) under controlled temperatures (70–80°C) ensures efficient bond formation .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for achieving >95% purity. Monitor via TLC or LC-MS for intermediate validation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : Resolves 3D molecular conformation and confirms stereochemistry, as demonstrated for structurally related fluorenyl derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR (in deuterated solvents like DMSO-d6) identify proton environments and carbon frameworks. For example, fluorenyl protons appear as distinct aromatic multiplet signals .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected m/z ~377.4 g/mol for related Fmoc compounds) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves and P95 respirators to avoid dermal/ocular exposure. Conduct work in fume hoods with HEPA filters to minimize airborne particulates .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics (ka/kd) with target proteins.

- Fluorescence quenching assays : Monitor changes in intrinsic protein fluorescence upon ligand binding (e.g., tryptophan residues in enzyme active sites) .

- Molecular docking simulations : Use software like AutoDock Vina to predict binding modes, validated by mutagenesis studies of key residues .

Q. What experimental approaches are recommended to assess environmental persistence and ecotoxicological risks?

- Methodological Answer :

- Environmental fate studies : Measure hydrolysis rates (pH 5–9 buffers), photodegradation under UV light, and soil sorption coefficients (Kd) using OECD Guideline 106 .

- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil bioaccumulation) .

- Metabolite profiling : Use LC-QTOF-MS to identify transformation products in simulated wastewater treatment systems .

Q. How can contradictory data (e.g., conflicting crystallographic vs. spectroscopic results) be resolved?

- Methodological Answer :

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .

- Dynamic NMR : Resolve conformational flexibility (e.g., rotamer populations) by variable-temperature ¹H NMR .

- Synchrotron diffraction : High-resolution data collection (λ = 0.7–1.0 Å) reduces thermal motion artifacts in crystallographic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.